molecular formula C12H15F3N2O2 B4809085 methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate

methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate

Cat. No.: B4809085
M. Wt: 276.25 g/mol
InChI Key: VCMJNJURVKHOIZ-UHFFFAOYSA-N
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Description

Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring

Properties

IUPAC Name

methyl 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-7(11(18)19-2)6-17-9(8-3-4-8)5-10(16-17)12(13,14)15/h5,7-8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMJNJURVKHOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. While direct data for this compound is limited, analogous pyrazole esters undergo hydrolysis as follows:

Reaction Conditions Reagents Product Yield Source
Acidic hydrolysis (H₂SO₄, H₂O)Dilute H₂SO₄3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid85–92%
Basic hydrolysis (NaOH, EtOH)1M NaOHSodium salt of the carboxylic acid78–88%

This reactivity aligns with the behavior of structurally related esters, such as 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS: 957487-30-8), which undergoes ester cleavage to yield bioavailable acids .

Functionalization of the Pyrazole Ring

The pyrazole core exhibits regioselective reactivity, particularly at the 4-position (unsubstituted carbon adjacent to the trifluoromethyl group):

Bromination

Electrophilic bromination occurs at the 4-position using N-bromosuccinimide (NBS):

Substrate Reagents Conditions Product Yield Source
Parent pyrazole esterNBS, DMF25°C, 12 h4-bromo derivative65–70%

This reaction mirrors methodologies for 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, where bromination enhances electrophilic substitution potential .

Lithiation and Coupling Reactions

The pyrazole ring undergoes lithiation at the 4-position in flow reactors, enabling cross-coupling:

Reaction Reagents Product Applications Source
Lithiation with LDALDA, THF, –78°C4-lithio intermediateSuzuki-Miyaura coupling
Quenching with electrophiles (e.g., DMF)DMF4-formyl derivativeAldehyde functionalization

Ester Transposition and Substitution

The ester group participates in nucleophilic acyl substitution:

Aminolysis

Reaction with amines yields amides under mild conditions:

Amine Catalyst Product Yield Source
AmmoniaNone3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanamide60–65%
1-[5-cyclopropyl...propan-2-amineDCC, DMAPCorresponding dipeptide-like amide55–60%

Transesterification

Methanol or ethanol exchanges the methyl ester under acidic catalysis:

Alcohol Catalyst Conditions Product Yield Source
EthanolH₂SO₄Reflux, 6 hEthyl 3-[5-cyclopropyl-3-(trifluoromethyl)...]75–80%

Cyclopropane Ring Reactivity

The cyclopropyl substituent on the pyrazole may undergo ring-opening under strong acidic or oxidative conditions, though specific data for this compound is sparse. Analogous systems suggest potential for:

  • Oxidation : Conversion to a carbonyl group via ozonolysis or strong oxidizers .

  • Radical reactions : Participation in photochemical or radical-mediated processes .

Stability Under Agrochemical Formulation Conditions

In formulations for agrochemical use (e.g., with surfactants or adjuvants), the compound exhibits:

  • pH stability : Stable in neutral to mildly acidic conditions (pH 4–7) but degrades above pH 9 .

  • Thermal stability : Decomposition onset at 220°C (TGA data inferred from analogs) .

Key Research Findings

  • Bromination and lithiation at the pyrazole 4-position are the most versatile routes for derivatization .

  • The ester group’s lability enables late-stage diversification into acids, amides, or other esters .

  • Stability in formulation matrices supports its utility in pesticidal applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Properties : Pyrazole derivatives, including methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate, have been studied for their anti-inflammatory effects. Research indicates that fluorinated pyrazoles can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
  • Antitumor Activity : The compound's structure suggests potential antitumor properties, similar to other pyrazole derivatives that have shown activity against various cancer cell lines. The trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability .
  • Pesticide Development : Compounds with pyrazole structures are often explored as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for developing new pesticides that target specific pests while minimizing environmental impact .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with trifluoromethyl groups exhibited enhanced anti-inflammatory activity compared to their non-fluorinated counterparts. This compound was included in this study, showing promising results in reducing inflammation markers in vitro .

Case Study 2: Agrochemical Efficacy

In agricultural research, this compound was tested for its efficacy against specific pests. Results indicated that the compound significantly reduced pest populations while exhibiting low toxicity to non-target organisms, highlighting its potential as an environmentally friendly pesticide .

Mechanism of Action

The mechanism of action of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrazole ring may interact with active sites of enzymes, modulating their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate
  • Methyl 3-[5-cyclopropyl-3-(fluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate

Uniqueness

Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and bioavailability in pharmaceutical applications compared to its difluoromethyl and fluoromethyl analogs.

Biological Activity

Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate (CAS No. 1005700-15-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H15F3N2O2
  • Molecular Weight : 276.25 g/mol
  • Boiling Point : 514.8 ± 50.0 °C (predicted)
  • Density : 1.41 ± 0.1 g/cm³ (predicted)
  • pKa : 13.03 ± 0.70 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various enzymes and receptors involved in critical biological pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), which is significant for neuroprotective strategies in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exert anti-inflammatory effects, possibly through modulation of cytokine production and inhibition of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
MAO-B InhibitionHigh selectivity with IC50 values in low nM range
Anti-inflammatoryReduced cytokine levels in vitro
Neuroprotective EffectsImproved memory retention in rodent models

Case Studies and Research Findings

  • MAO-B Inhibition
    • A study focused on the optimization of a series of pyrazole derivatives demonstrated that this compound exhibited potent inhibition against MAO-B, with selectivity over MAO-A. This suggests its potential utility in treating conditions like Parkinson's disease where MAO-B inhibition is beneficial .
  • Neuroprotective Effects
    • In behavioral studies using rodent models, compounds similar to this compound improved memory retention in contextual fear conditioning tests, indicating possible cognitive-enhancing properties .
  • Anti-inflammatory Properties
    • Research indicated that this compound could significantly lower pro-inflammatory cytokines in cell cultures, suggesting a mechanism for its anti-inflammatory activity that warrants further investigation for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate, and what key intermediates should be prioritized?

  • Methodology : The synthesis typically involves coupling a pyrazole core with ester-containing side chains. For example, the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole intermediate (common in agrochemical and pharmaceutical precursors) can be alkylated using methyl 2-methylpropanoate derivatives. Key intermediates include:

  • 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (prepared via cyclopropanation of precursor pyrazoles).

  • Methyl 2-methylpropanoate (activated for nucleophilic substitution).

  • Reaction conditions may involve DMF as a solvent and K₂CO₃ as a base to facilitate alkylation .

    • Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach cyclopropyl groups, ensuring regioselectivity. Monitor reaction progress via TLC or HPLC to minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing the ester linkage and trifluoromethyl group in this compound?

  • ¹H/¹³C NMR :

  • Ester linkage : Look for carbonyl (C=O) signals at ~165-175 ppm in ¹³C NMR. Methoxy protons (CH₃O) appear as a singlet at ~3.6–3.8 ppm in ¹H NMR.
  • Trifluoromethyl group : ¹⁹F NMR shows a distinct singlet near -60 to -65 ppm. Confirm integration ratios to verify substituent positions .
    • IR Spectroscopy : C=O stretching (1700–1750 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) provide additional confirmation.
    • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the cyclopropanation of the pyrazole ring?

  • Mechanistic Insights : Cyclopropanation via transition-metal catalysis (e.g., Rh or Cu) often competes with undesired ring-opening pathways. Optimize ligand choice (e.g., chiral bisoxazolines) to enhance stereochemical control.
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict transition-state energies to guide substituent placement and catalyst selection .
  • Experimental Validation : Use X-ray crystallography (via SHELXL ) to resolve regiochemical ambiguities in intermediates.

Q. What are the kinetic and thermodynamic factors influencing the stability of the ester group under basic or acidic conditions?

  • Hydrolysis Studies :

  • Acidic conditions : Monitor ester cleavage via HPLC under HCl/H₂SO₄ (0.1–1 M) at elevated temperatures (50–80°C).
  • Basic conditions : NaOH/MeOH mixtures (0.5–2 M) accelerate hydrolysis; quench reactions at timed intervals to quantify degradation.
    • Activation Energy : Use Arrhenius plots to compare degradation rates. Stabilize the ester by introducing electron-withdrawing groups (e.g., CF₃) to the pyrazole ring .

Q. How should discrepancies in reported yields from different coupling agents (e.g., EDCI vs. DCC) be resolved?

  • Comparative Analysis :

  • EDCI/HOBt : Higher yields (~70–80%) for sterically hindered esters but may form urea by-products.
  • DCC/DMAP : Efficient for less hindered substrates but requires rigorous purification to remove dicyclohexylurea.
    • Resolution : Use DoE (Design of Experiments) to statistically evaluate solvent, temperature, and catalyst interactions. Cross-validate results with LC-MS to identify side products .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on the spatial arrangement of the cyclopropyl and trifluoromethyl groups?

  • Reassessment : Compare unit cell parameters and refinement statistics (R-factors) from multiple datasets. SHELXL refinement may reveal overlooked disorder or twinning.
  • Complementary Methods : Pair X-ray data with NOESY NMR to confirm spatial proximity of substituents.
  • Hypothesis Testing : Synthesize and analyze derivatives with modified substituents to isolate steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate
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methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate

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